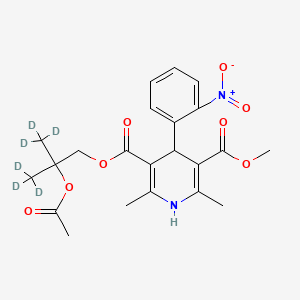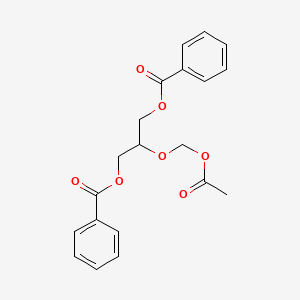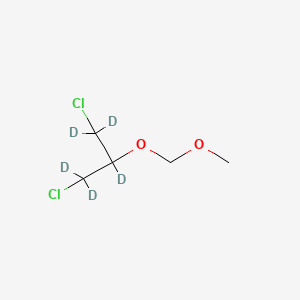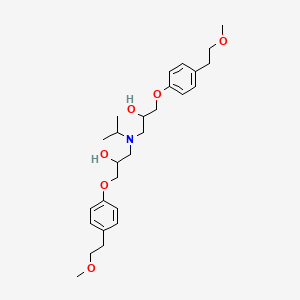
Betamethasone β-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone β-D-Glucuronide Sodium Salt is a derivative of Betamethasone, a systemic corticosteroid used to relieve inflammation in various conditions . It has a molecular formula of C28H36FNaO11 and a molecular weight of 590.57 . It is a member of the API family and is classified as a steroid/hormone .
Synthesis Analysis
The synthesis of Betamethasone β-D-Glucuronide Sodium Salt involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This biosynthetic reaction results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .Molecular Structure Analysis
The molecular structure of Betamethasone β-D-Glucuronide Sodium Salt can be represented by the SMILES string: [Na+].C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 © [C@@]3 (F) [C@@H] (O)C [C@]2 © [C@@]1 (O)C (=O)CO [C@@H]5O [C@@H] ( [C@@H] (O) [C@H] (O) [C@H]5O)C (=O) [O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of Betamethasone β-D-Glucuronide Sodium Salt include its molecular formula (C28H36FNaO11), molecular weight (590.57), and its SMILES representation . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enhanced Drug Delivery Systems
Betamethasone Sodium Phosphate, a potent glucocorticoid with anti-inflammatory activity, has been formulated into mucoadhesive chitosan-sodium alginate nanoparticles for ophthalmic delivery, aiming for prolonged topical delivery to treat macular edema. This formulation demonstrated promising in vitro and in vivo release profiles, suggesting a potential for sustained drug delivery to the posterior segment of the eye (Shafie & Fayek, 2013).
Pharmacokinetic Studies
Studies have validated methods for quantitative determination of Betamethasone Sodium Phosphate and its metabolites in human plasma, highlighting its application in pharmacokinetic studies and bioequivalence research. For instance, an ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed, demonstrating the compound medicine's usage for various glucocorticoid-sensitive diseases (Chen et al., 2016).
Impact on Fetal Development and Reproductive Function
Prenatal exposure to betamethasone has shown to cause intergenerational impairment of epididymal development in rats, raising concerns about its long-term effects on reproductive health. Such findings suggest careful consideration of antenatal glucocorticoid therapy's potential reproductive impacts (Kempinas et al., 2019).
Penetration Studies
Research on the penetration of topically applied betamethasone sodium phosphate into human aqueous humour has utilized Gas Chromatography combined with Negative Chemical Ionisation Mass Spectrometry (GCMS), providing insights into its ocular absorption and supporting its therapeutic applications (Watson et al., 1990).
Wirkmechanismus
Target of Action
Betamethasone β-D-Glucuronide Sodium Salt is a derivative of Betamethasone, a systemic corticosteroid . The primary targets of Betamethasone are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Betamethasone binds to and activates glucocorticoid receptors, leading to changes in gene transcription . This results in the synthesis of proteins that control the rate of inflammation. It also depresses the migration of polymorphonuclear leukocytes and fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level .
Biochemical Pathways
The activation of glucocorticoid receptors by Betamethasone leads to a cascade of biochemical reactions that suppress the immune response and inflammation. This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6 .
Pharmacokinetics
Betamethasone is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours .
Result of Action
The activation of glucocorticoid receptors by Betamethasone leads to a reduction in inflammation and immune response. This can relieve symptoms in various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .
Zukünftige Richtungen
The detection of β-glucuronidase activity, which is involved in the metabolism of Betamethasone β-D-Glucuronide Sodium Salt, is of great significance in biomedicine and environmental health . Recent advances have been made in the detection of β-glucuronidase activity, with sensors for β-glucuronidase activity detection attracting increased attention . These sensors, including colorimetric sensing, fluorescent sensing, and electrochemical sensing, offer rapid and reliable detection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Betamethasone β-D-Glucuronide Sodium Salt involves the conversion of Betamethasone to its glucuronide derivative, followed by the addition of sodium salt. This can be achieved through chemical synthesis using appropriate reagents and reaction conditions.", "Starting Materials": ["Betamethasone", "Glucuronic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water"], "Reaction": ["Step 1: Betamethasone is reacted with Glucuronic acid in the presence of Sodium hydroxide to form Betamethasone β-D-Glucuronide", "Step 2: The resulting Betamethasone β-D-Glucuronide is dissolved in Methanol and treated with Sodium bicarbonate to form Betamethasone β-D-Glucuronide Sodium Salt", "Step 3: The product is purified by filtration and drying to obtain the final compound, Betamethasone β-D-Glucuronide Sodium Salt."] } | |
CAS-Nummer |
105088-07-1 |
Produktname |
Betamethasone β-D-Glucuronide Sodium Salt |
Molekularformel |
C28H36FNaO11 |
Molekulargewicht |
590.573 |
IUPAC-Name |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
InChI-Schlüssel |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Synonyme |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



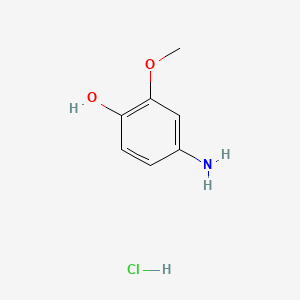
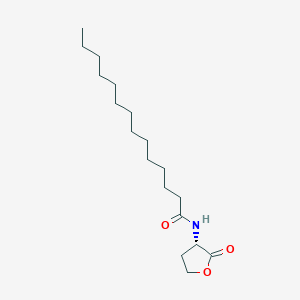


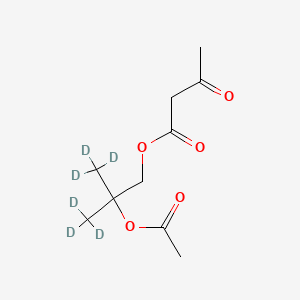
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)
